molecular formula C20H21FN2O3S B2398007 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1135000-41-7

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2398007
CAS RN: 1135000-41-7
M. Wt: 388.46
InChI Key: SYOOESHCSMBQIC-UHFFFAOYSA-N
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Description

The compound “3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide” is a complex organic molecule. It contains a bicyclic octane ring, which is a common structural motif in many natural products and pharmaceuticals . The molecule also has a benzenesulfonyl group and a fluorophenyl group attached to it, which could potentially influence its reactivity and biological activity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic octane ring, possibly through a cyclization or ring-closing metathesis reaction . The benzenesulfonyl and fluorophenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound, particularly the bicyclic octane ring, could impart significant strain energy . This could influence its reactivity and stability. The presence of the benzenesulfonyl and fluorophenyl groups could also impact the compound’s polarity and solubility.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the strained bicyclic octane ring and the functional groups present . The benzenesulfonyl and fluorophenyl groups could potentially undergo a variety of substitution or elimination reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The bicyclic octane ring could contribute to its rigidity and shape, while the benzenesulfonyl and fluorophenyl groups could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis and structural analysis has shown significant interest in compounds with the azabicyclo[3.2.1]octane structure. The synthesis of such compounds often involves complex reactions that yield structurally unique molecules with potential applications in medicinal chemistry and materials science. For example, studies have explored the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, highlighting a novel class of conformationally constrained dipeptide isosteres based upon enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic Acid (Guarna et al., 1999). Such compounds are of interest for their potential to mimic biological peptides in a more stable form.

Catalysis and Organic Reactions

The use of azabicyclo[3.2.1]octane derivatives in catalysis and as intermediates in organic reactions is another area of application. These compounds can act as ligands or catalysts in various chemical reactions. For instance, the development of N-halogeno compounds, including 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, has been reported to be effective in site-selective electrophilic fluorination of organic compounds, showcasing their utility in synthesizing fluorinated organic molecules (Banks et al., 1996).

Medicinal Chemistry Applications

In medicinal chemistry, the structural motif of azabicyclo[3.2.1]octane is significant due to its presence in bioactive molecules. Research has focused on synthesizing analogues and derivatives that can serve as potent inhibitors or activators of biological targets. For example, the discovery of orally bioavailable Tyrosine Threonine Kinase (TTK) inhibitors for anticancer therapy has utilized compounds incorporating the 3-hydroxy-8-azabicyclo[3.2.1]octane-8-yl bicyclic system, demonstrating the importance of such structures in developing new therapeutic agents (Liu et al., 2015).

Material Science and Coordination Chemistry

Azabicyclo[3.2.1]octane derivatives have also found applications in material science and coordination chemistry. The synthesis and study of metal complexes with tetradentate azomethine ligands, which are derived from structures similar to azabicyclo[3.2.1]octane, underscore their utility in creating materials with novel properties. Such complexes can exhibit interesting magnetic, optical, or electronic behaviors, which are useful in various technological applications (Lifintseva et al., 2019).

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include studying its interactions with various biological targets if it’s intended to be a drug .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-14-6-8-15(9-7-14)22-20(24)23-16-10-11-17(23)13-19(12-16)27(25,26)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOESHCSMBQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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